Cas no 1385384-02-0 (N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide)
![N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide structure](https://ja.kuujia.com/scimg/cas/1385384-02-0x500.png)
N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide 化学的及び物理的性質
名前と識別子
-
- Z1167759738
- N-[CYANO(2,4-DIFLUOROPHENYL)METHYL]-3-(1,3-THIAZOL-4-YL)PROPANAMIDE
- 1385384-02-0
- AKOS016916765
- EN300-26687176
- N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide
- N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide
-
- インチ: 1S/C14H11F2N3OS/c15-9-1-3-11(12(16)5-9)13(6-17)19-14(20)4-2-10-7-21-8-18-10/h1,3,5,7-8,13H,2,4H2,(H,19,20)
- InChIKey: CKGOQOQRSREIGQ-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(=C1)CCC(NC(C#N)C1C=CC(=CC=1F)F)=O
計算された属性
- せいみつぶんしりょう: 307.05908948g/mol
- どういたいしつりょう: 307.05908948g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687176-0.05g |
N-[cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide |
1385384-02-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamideに関する追加情報
N-[Cyano(2,4-Difluorophenyl)methyl]-3-(1,3-Thiazol-4-yl)Propanamide: A Comprehensive Overview
The compound with CAS No 1385384-02-0, known as N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and promising applications in drug development and advanced materials synthesis.
Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry, particularly for their role in modulating enzyme activity and receptor binding. The presence of the 1,3-thiazol-4-yl group in this compound suggests potential bioactivity, making it a valuable candidate for further exploration in therapeutic applications. Researchers have demonstrated that such heterocyclic structures can enhance drug stability and bioavailability, which are critical factors in drug design.
The molecular structure of N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide is characterized by a propanamide backbone linked to a cyano-substituted phenyl group and a thiazole ring. This combination of functional groups provides the compound with versatile reactivity and selectivity in chemical reactions. The cyano group, known for its strong electron-withdrawing properties, plays a crucial role in modulating the electronic characteristics of the molecule, thereby influencing its interaction with biological targets.
Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound through multi-component reactions and catalytic processes. These methods not only improve yield but also reduce the environmental footprint of production processes. The incorporation of fluorine atoms at the 2 and 4 positions of the phenyl ring further enhances the compound's stability and resistance to metabolic degradation, making it an attractive candidate for pharmacological studies.
In terms of applications, this compound has shown promise in inhibiting key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to act as a ligand in metalloorganic frameworks has opened new avenues for its use in catalysis and sensing technologies.
From an environmental perspective, the compound's synthesis and application have been designed with sustainability in mind. Researchers have emphasized the importance of green chemistry principles in minimizing waste and reducing energy consumption during production processes.
In conclusion, N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structural features and promising biological activities make it a subject of continued research interest.
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